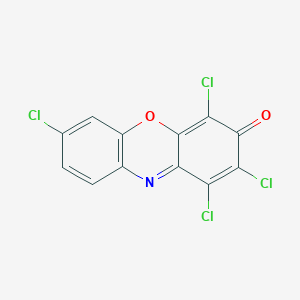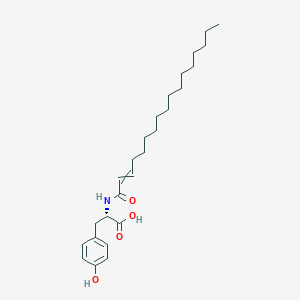![molecular formula C12H14BrNO5 B14217176 N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine CAS No. 820219-26-9](/img/structure/B14217176.png)
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, which is further connected to an acetyl group and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2,5-dimethoxyphenylacetic acid.
Acetylation: The brominated product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 4-bromo-2,5-dimethoxyphenylacetyl chloride.
Coupling with Glycine: The final step involves coupling the acetyl chloride with glycine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted phenylacetylglycine derivatives.
Applications De Recherche Scientifique
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2,5-Dimethoxy-4-bromophenethylamine
- 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine
Uniqueness
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine is unique due to its specific structural features, including the presence of both an acetyl group and glycine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
820219-26-9 |
|---|---|
Formule moléculaire |
C12H14BrNO5 |
Poids moléculaire |
332.15 g/mol |
Nom IUPAC |
2-[[2-(4-bromo-2,5-dimethoxyphenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H14BrNO5/c1-18-9-5-8(13)10(19-2)3-7(9)4-11(15)14-6-12(16)17/h3,5H,4,6H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
IVYCLSFQKOTVSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CC(=O)NCC(=O)O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
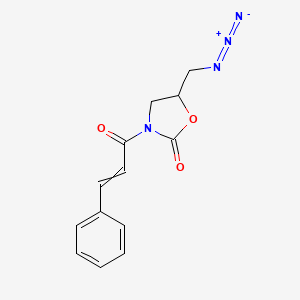
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)

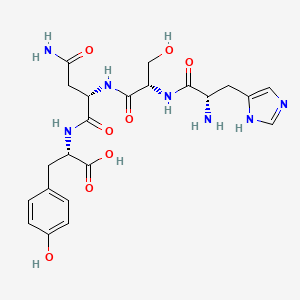
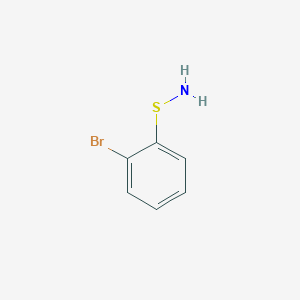
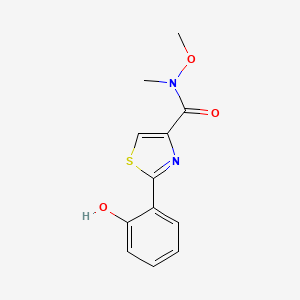
![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
